Cas no 2229475-79-8 (1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine)

1-(3,5-Dimethoxypyridin-4-yl)cyclopentylmethanamine is a versatile intermediate in organic synthesis, featuring a cyclopentylmethanamine core with a 3,5-dimethoxypyridin-4-yl substituent. Its structural properties make it suitable for pharmaceutical and agrochemical applications, offering potential as a building block for bioactive compounds. The dimethoxy groups enhance solubility and reactivity, facilitating further derivatization.
1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine structure
2229475-79-8 structure
商品名:1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine
CAS番号:2229475-79-8
MF:C13H20N2O2
メガワット:236.310103416443
CID:6083009
PubChem ID:165853448

1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine
    • [1-(3,5-dimethoxypyridin-4-yl)cyclopentyl]methanamine
    • EN300-2006232
    • 2229475-79-8
    • インチ: 1S/C13H20N2O2/c1-16-10-7-15-8-11(17-2)12(10)13(9-14)5-3-4-6-13/h7-8H,3-6,9,14H2,1-2H3
    • InChIKey: GCYSJWCLCRXTBJ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=NC=C(C=1C1(CN)CCCC1)OC

計算された属性

  • せいみつぶんしりょう: 236.152477885g/mol
  • どういたいしつりょう: 236.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 57.4Ų

1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2006232-0.1g
[1-(3,5-dimethoxypyridin-4-yl)cyclopentyl]methanamine
2229475-79-8
0.1g
$968.0 2023-09-16
Enamine
EN300-2006232-0.5g
[1-(3,5-dimethoxypyridin-4-yl)cyclopentyl]methanamine
2229475-79-8
0.5g
$1056.0 2023-09-16
Enamine
EN300-2006232-10.0g
[1-(3,5-dimethoxypyridin-4-yl)cyclopentyl]methanamine
2229475-79-8
10g
$4729.0 2023-05-27
Enamine
EN300-2006232-5g
[1-(3,5-dimethoxypyridin-4-yl)cyclopentyl]methanamine
2229475-79-8
5g
$3189.0 2023-09-16
Enamine
EN300-2006232-10g
[1-(3,5-dimethoxypyridin-4-yl)cyclopentyl]methanamine
2229475-79-8
10g
$4729.0 2023-09-16
Enamine
EN300-2006232-1.0g
[1-(3,5-dimethoxypyridin-4-yl)cyclopentyl]methanamine
2229475-79-8
1g
$1100.0 2023-05-27
Enamine
EN300-2006232-1g
[1-(3,5-dimethoxypyridin-4-yl)cyclopentyl]methanamine
2229475-79-8
1g
$1100.0 2023-09-16
Enamine
EN300-2006232-0.05g
[1-(3,5-dimethoxypyridin-4-yl)cyclopentyl]methanamine
2229475-79-8
0.05g
$924.0 2023-09-16
Enamine
EN300-2006232-0.25g
[1-(3,5-dimethoxypyridin-4-yl)cyclopentyl]methanamine
2229475-79-8
0.25g
$1012.0 2023-09-16
Enamine
EN300-2006232-5.0g
[1-(3,5-dimethoxypyridin-4-yl)cyclopentyl]methanamine
2229475-79-8
5g
$3189.0 2023-05-27

1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine 関連文献

1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamineに関する追加情報

Introduction to 1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine (CAS No: 2229475-79-8)

1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine, identified by its CAS number 2229475-79-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclopentylmethanamine core linked to a 3,5-dimethoxypyridine substituent, has garnered attention due to its structural complexity and potential biological activities. The unique combination of a pyridine ring with methoxy groups and a cyclopentylamine moiety makes it an intriguing candidate for further exploration in drug discovery and development.

The structural framework of 1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine contributes to its chemical properties and reactivity. The pyridine ring, particularly in its 3,5-dimethoxy configuration, is known for its ability to interact with various biological targets due to its electron-rich nature. This feature enhances the compound's potential as a ligand in receptor binding studies. Additionally, the cyclopentylmethanamine group introduces a secondary amine functionality, which can participate in hydrogen bonding and other forms of molecular interactions, further influencing its pharmacological profile.

In recent years, there has been a growing interest in exploring heterocyclic compounds for their therapeutic potential. Pyridine derivatives, in particular, have been extensively studied for their roles in modulating various biological pathways. The presence of methoxy groups in the 3,5-dimethoxypyridin-4-yl moiety not only enhances the compound's solubility but also influences its metabolic stability and bioavailability. These factors are crucial in determining the compound's efficacy and safety when used in pharmaceutical applications.

One of the most compelling aspects of 1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine is its potential as a scaffold for developing novel therapeutic agents. The cyclopentylmethanamine group provides a rigid structure that can be modified to optimize binding affinity to specific biological targets. Researchers have been particularly interested in using this compound as a starting point for designing molecules that interact with enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders.

Recent studies have highlighted the importance of 1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine in medicinal chemistry. For instance, researchers have demonstrated its ability to inhibit certain enzymes by binding to their active sites through hydrogen bonding interactions. The methoxy groups on the pyridine ring play a critical role in these interactions by enhancing the compound's ability to form stable complexes with biological targets. This has led to the development of several analogs with improved pharmacological properties.

The synthesis of 1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine presents both challenges and opportunities for chemists. The multi-step synthesis involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, enabling researchers to explore its potential applications more thoroughly. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.

From a computational chemistry perspective, 1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine has been studied using various modeling techniques to predict its biological activity. Molecular docking simulations have shown that this compound can bind effectively to several protein targets, suggesting its potential as a lead compound for drug development. These simulations provide valuable insights into the interactions between the compound and its biological targets, helping researchers design more effective derivatives.

The pharmacokinetic properties of 1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine are also of great interest. Studies have shown that this compound exhibits moderate solubility in water and lipids, which is favorable for oral administration. Additionally, preliminary toxicity studies suggest that it is well-tolerated at therapeutic doses, although further research is needed to fully assess its safety profile. These findings make it an attractive candidate for clinical development.

In conclusion,1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine (CAS No: 2229475-79-8) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis presents both challenges and opportunities for chemists seeking to develop novel therapeutic agents. With ongoing research into its pharmacological properties and computational modeling studies,1-(3,5-dimethoxypyridin-4-yl)cyclopentylmethanamine is poised to play an important role in future drug discovery efforts.

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